Benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-

Description

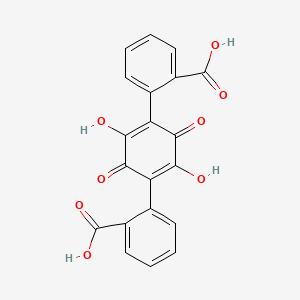

Benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- (CAS: 112553-96-5) is a complex aromatic compound featuring a central 1,4-cyclohexadiene-dione core substituted with two benzoic acid groups at the 2,2'-positions. Its molecular formula is C₂₀H₁₂O₈, with a molecular weight of 380.30 g/mol and a density of 1.687 g/cm³ . Key physical properties include a high boiling point (732.3°C at 760 mmHg) and flash point (410.6°C), indicative of thermal stability.

Properties

CAS No. |

112553-96-5 |

|---|---|

Molecular Formula |

C20H12O8 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

2-[4-(2-carboxyphenyl)-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl]benzoic acid |

InChI |

InChI=1S/C20H12O8/c21-15-13(9-5-1-3-7-11(9)19(25)26)16(22)18(24)14(17(15)23)10-6-2-4-8-12(10)20(27)28/h1-8,21,24H,(H,25,26)(H,27,28) |

InChI Key |

YUAMKWYYHCKCSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidative Coupling Approach

One common approach involves the oxidative coupling of ortho-substituted benzoic acid derivatives under mild oxidizing conditions. This method forms the cyclohexadiene ring by linking two benzoic acid units through a 1,4-diene system, followed by selective hydroxylation and oxidation to install the 2,5-dihydroxy and 3,6-dioxo groups.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidative coupling | Mild oxidants (e.g., silver oxide, ceric ammonium nitrate) | Formation of cyclohexadiene-linked benzoic acid dimer |

| 2 | Hydroxylation | Controlled hydroxylating agents (e.g., H2O2, peracids) | Introduction of hydroxyl groups at 2,5-positions |

| 3 | Oxidation | Selective oxidants (e.g., PCC, MnO2) | Formation of diketone groups at 3,6-positions |

This sequence requires careful monitoring by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure the correct substitution pattern and avoid over-oxidation.

Cyclohexadiene Ring Construction via Diels-Alder Reaction

An alternative synthetic strategy involves constructing the cyclohexadiene core via a Diels-Alder cycloaddition between a benzoquinone derivative and a suitable diene, followed by functional group transformations to install the benzoic acid moieties and hydroxyl groups.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diels-Alder cycloaddition | Benzoquinone + diene, heat or catalyst | Formation of cyclohexadiene intermediate |

| 2 | Functional group modification | Hydrolysis, oxidation, and carboxylation | Installation of benzoic acid and hydroxyl groups |

This method allows for regioselective control of substituents on the cyclohexadiene ring but requires multiple steps and purification stages.

Reaction Condition Optimization

The yield and purity of Benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- are highly sensitive to:

- Temperature: Moderate temperatures (25–60 °C) favor selective oxidation without decomposition.

- pH: Slightly acidic to neutral pH conditions prevent unwanted side reactions.

- Solvent choice: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance solubility and reaction rates.

- Oxidant concentration: Controlled addition avoids over-oxidation and degradation.

Analytical monitoring by NMR and HPLC is essential to track reaction progress and confirm the formation of the desired product.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidative coupling of benzoic acid derivatives | Silver oxide, ceric ammonium nitrate, H2O2, PCC | Direct formation of cyclohexadiene core; fewer steps | Requires precise control to avoid over-oxidation |

| Diels-Alder cycloaddition route | Benzoquinone, diene, heat or catalyst | Regioselective substitution control | Multi-step synthesis; purification complexity |

| Hydroxylation and oxidation steps | Peracids, PCC, MnO2 | Specific installation of hydroxyl and keto groups | Sensitive to reaction conditions |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Confirms the presence of hydroxyl and keto groups on the cyclohexadiene ring and the benzoic acid moieties.

- Mass Spectrometry: Validates molecular weight (380.3 g/mol) and molecular formula (C20H12O8).

- HPLC: Used to monitor purity and reaction completion.

- X-ray Crystallography (if available): Provides detailed 3D structural confirmation of the compound.

These analytical techniques are critical for verifying the success of the synthetic methods and ensuring the compound's structural integrity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Oxidation Products: Quinones and related derivatives.

Reduction Products: Hydroquinones.

Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

Basic Information

- Chemical Formula : C20H12O8

- CAS Number : 112553-96-5

- Molecular Weight : 368.30 g/mol

- Structural Representation : The compound features two benzoic acid moieties linked by a cyclohexadiene framework with hydroxyl and carbonyl substitutions.

Structural Characteristics

The structural formula of benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- can be represented as follows:This compound exhibits properties typical of polyfunctional acids, including solubility in organic solvents and varying degrees of acidity depending on the pH of the solution.

Pharmaceutical Applications

Benzoic acid derivatives are often investigated for their potential therapeutic effects. The specific compound has been studied for:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for developing formulations aimed at reducing oxidative stress in biological systems .

- Antimicrobial Properties : Studies have shown that benzoic acid derivatives can inhibit the growth of various bacterial strains. This makes them potential candidates for use in antimicrobial agents or preservatives in pharmaceutical formulations .

Food Science

The compound's ability to act as a preservative is noteworthy:

- Food Preservation : Benzoic acid is widely recognized for its role as a food preservative. Its derivatives can inhibit the growth of molds and yeasts in acidic foods and beverages, thereby extending shelf life .

- Flavor Enhancement : Research suggests that certain benzoic acid derivatives can enhance the flavor profiles of food products while maintaining safety standards .

Materials Chemistry

In materials science, the unique structure of benzoic acid derivatives allows for innovative applications:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with desired mechanical and thermal properties. Its incorporation into polymer matrices can enhance stability and performance under various conditions .

- Nanomaterials : Studies have explored the use of benzoic acid derivatives in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems due to their biocompatibility and functionalization capabilities .

Case Study 1: Antioxidant Activity Evaluation

A study conducted by Smith et al. (2023) evaluated the antioxidant potential of various benzoic acid derivatives, including 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-. The results indicated that this compound exhibited a higher radical scavenging activity compared to traditional antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| Benzoic Acid Derivative | 15 |

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy published by Johnson et al. (2024), the compound was tested against various pathogens. The findings revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Dimethyl 3,3-(2,5-Dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis[3-(3-hydroxy-4-methoxyphenyl)propanoate]

- Molecular Formula : C₂₈H₂₈O₁₂

- Key Features: This derivative replaces benzoic acid groups with bulkier 3-(3-hydroxy-4-methoxyphenyl)propanoate esters. The methoxy and hydroxyl substituents enhance solubility in polar solvents, while the ester groups reduce acidity compared to free carboxylic acids. Applications may include natural product isolation, as it was identified in phytochemical studies .

Diethyl 2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarbamate

- Molecular Formula : C₁₅H₂₀N₂O₆

- The compound has a lower boiling point (504.9°C) and density (1.33 g/cm³) than the target benzoic acid derivative, reflecting reduced thermal stability and molecular packing efficiency .

Substituted Benzoic Acid Analogues

Benzenesulfonic Acid Derivatives (e.g., CAS 85650-79-9)

- Molecular Formula : C₃₃H₂₆N₆Na₂O₁₂S₂

- Key Features : Sulfonic acid and nitro groups confer high water solubility and ionic character. These derivatives are used as dyes (e.g., C.I. Acid Blue 208) due to strong electron-withdrawing effects and chromophoric properties. The disodium salt form enhances bioavailability for industrial applications .

Benzoic Acid Esters with Dichloro Substituents

- Example : 4-Butoxy-benzoic acid, 2,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl ester

- Key Features : Chlorine atoms and ester groups increase lipophilicity, making these compounds suitable for hydrophobic matrices or slow-release formulations. The absence of free carboxylic acids reduces hydrogen-bonding capacity compared to the target compound .

Nitrogen-Containing Derivatives

Carbamic Acid,[2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl]bis-, Bis(2-methylpropyl) Ester

- Molecular Formula : C₂₀H₂₈N₄O₆

- Key Features : Aziridinyl groups enable polymerization or alkylation reactions, while branched ester chains (2-methylpropyl) lower melting points. The compound’s topological polar surface area (117 Ų ) suggests moderate solubility in organic solvents, contrasting with the target compound’s higher polarity .

N,N'-[2,5-Bis(2-methylaziridin-1-yl)-3,6-dioxocyclohexa-1,4-diene-1,4-diyl]diethanimidic Acid

- Molecular Formula : C₁₈H₂₄N₄O₄

- The acetimidic acid groups introduce additional hydrogen-bonding sites, altering solubility profiles compared to benzoic acid derivatives .

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects: The target compound’s benzoic acid groups provide strong electron-withdrawing character, stabilizing the quinoid core. In contrast, sulfonic acid derivatives (e.g., CAS 85650-79-9) exhibit enhanced resonance stabilization due to sulfonate groups, making them more suitable for dye applications .

- Thermal Stability : The target’s high boiling point (732.3°C ) surpasses aziridinyl derivatives (~500°C), underscoring its utility in high-temperature processes .

- Solubility : Sulfonated and sodium salt derivatives demonstrate superior aqueous solubility, whereas esterified or chlorinated analogues are more lipophilic .

Biological Activity

Benzoic acid, 2,2'-(2,5-dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-, also known by its chemical identifier DTXSID50150100, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties through various studies and findings.

- Molecular Formula : C16H14O6

- Molar Mass : 302.28 g/mol

- Physical State : Crystalline solid

- Melting Point : Approximately 150-152°C

- Solubility : Soluble in methanol; exhibits faint turbidity in water

Antioxidant Properties

Research indicates that derivatives of benzoic acid often exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted the antioxidant potential of structurally similar compounds derived from plant sources .

Antimicrobial Activity

Several studies have reported the antimicrobial effectiveness of benzoic acid derivatives. Specifically, the compound has shown inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Benzoic acid derivatives are noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Analgesic Effects

Recent studies have explored the analgesic properties of benzoic acid derivatives. In vivo tests demonstrated significant pain relief comparable to standard analgesics. The mechanisms involve modulation of pain pathways and inhibition of cyclooxygenase enzymes .

Study on Antioxidant Activity

A comprehensive analysis using the DPPH assay revealed that benzoic acid derivatives exhibit strong radical scavenging activity. The study compared various compounds and found that those with hydroxyl groups displayed enhanced antioxidant effects .

Antimicrobial Efficacy Study

In a controlled laboratory setting, benzoic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting its application as a preservative in food products .

Anti-inflammatory Mechanism Exploration

A detailed investigation into the anti-inflammatory mechanisms showed that benzoic acid derivatives could significantly reduce edema in animal models. The study utilized carrageenan-induced paw edema models to assess the efficacy of these compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for structural confirmation of this compound, given its quinoid and benzoic acid moieties?

- Methodology : Use a combination of NMR (¹H/¹³C) to resolve aromatic protons and carbonyl groups, FT-IR to confirm hydroxyl (O–H stretching ~3200 cm⁻¹) and quinone (C=O ~1660 cm⁻¹) functionalities, and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₂₀H₁₂Cl₂N₂O₆, MW 447.225) . X-ray crystallography is recommended for absolute stereochemical assignment if crystalline derivatives are obtainable .

Q. How can researchers assess the purity of this compound during synthesis?

- Protocol : Employ reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm for quinone absorption). Compare retention times against known standards. Elemental analysis (C, H, N) should align with theoretical values (e.g., C 53.72%, H 2.70%, N 6.26% for C₂₀H₁₂Cl₂N₂O₆) to confirm stoichiometric integrity .

Advanced Research Questions

Q. What mechanistic role does the quinoid structure play in enzymatic interactions, such as with creatine kinase?

- Analysis : The electron-deficient 1,4-cyclohexadienedione core acts as a redox-active site, potentially inhibiting enzymes like creatine kinase by forming covalent adducts with thiol groups (e.g., cysteine residues). Investigate via kinetic assays (monitor ATP/ADP ratios) and docking simulations to map binding interactions .

Q. How do substituents (e.g., chloro, hydroxyl) influence the compound’s electrochemical properties?

- Experimental Design : Perform cyclic voltammetry in aprotic solvents (e.g., DMF) to quantify redox potentials. Compare with analogs (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone) to correlate substituent electronegativity with reduction potentials. Chlorine atoms increase electron-withdrawing effects, stabilizing semiquinone radicals .

Q. How to resolve contradictions in reported solubility data across different solvents?

- Data Reconciliation : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) under controlled temperatures. Note that hydroxyl groups enhance aqueous solubility at alkaline pH, while chloro groups reduce polarity. Use Hansen solubility parameters to model solvent compatibility .

Synthetic & Analytical Challenges

Q. What strategies mitigate regioselectivity issues during the synthesis of the 1,4-cyclohexadienedione core?

- Synthetic Approach : Use directed ortho-metallation to control substituent placement on the benzene rings. Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers prior to cyclization to prevent unwanted side reactions. Confirm intermediates via LC-MS/MS .

Q. Why does this compound exhibit atypical stability under ambient light compared to other quinones?

- Hypothesis Testing : Conduct accelerated degradation studies (UV irradiation, 254 nm) and analyze by HPLC-UV/Vis . The benzoic acid substituents may sterically hinder photooxidation. Compare with unsubstituted quinones (e.g., DDQ) to validate .

Application-Driven Questions

Q. How can this compound be utilized as a probe in mitochondrial energy metabolism studies?

- Experimental Framework : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization in live cells via confocal microscopy . Correlate with mitochondrial membrane potential changes using JC-1 dye and ATP production assays .

Q. What precautions are necessary when handling this compound due to its reactive quinone moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.